molecular formula C13H12N4O B13358275 N'-[imino(3-pyridinyl)methyl]benzohydrazide

N'-[imino(3-pyridinyl)methyl]benzohydrazide

Cat. No.: B13358275
M. Wt: 240.26 g/mol
InChI Key: UXYYVVPMNAAVFY-UHFFFAOYSA-N
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Description

N’-[imino(3-pyridinyl)methyl]benzohydrazide is a compound that belongs to the class of benzohydrazides. Benzohydrazides are known for their diverse biological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[imino(3-pyridinyl)methyl]benzohydrazide typically involves the condensation of benzohydrazide with a pyridine derivative. One common method involves the reaction of benzohydrazide with 3-pyridinecarboxaldehyde under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction mixture is heated for several hours, and the product is obtained after cooling and recrystallization.

Industrial Production Methods

Industrial production methods for N’-[imino(3-pyridinyl)methyl]benzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N’-[imino(3-pyridinyl)methyl]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[imino(3-pyridinyl)methyl]benzohydrazide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, such as urease, by binding to the active site and preventing substrate access . This inhibition can lead to various therapeutic effects, including antimicrobial and anticancer activities. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, contributing to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[imino(3-pyridinyl)methyl]benzohydrazide stands out due to its unique structure, which combines the benzohydrazide moiety with a pyridine ringIts ability to undergo diverse chemical reactions and exhibit multiple biological activities makes it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

N-[(Z)-[amino(pyridin-3-yl)methylidene]amino]benzamide

InChI

InChI=1S/C13H12N4O/c14-12(11-7-4-8-15-9-11)16-17-13(18)10-5-2-1-3-6-10/h1-9H,(H2,14,16)(H,17,18)

InChI Key

UXYYVVPMNAAVFY-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C(/C2=CN=CC=C2)\N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=C(C2=CN=CC=C2)N

Origin of Product

United States

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